molecular formula C49H36F4N4 B13648646 4',4''',4''''',4'''''''-Methanetetrayltetrakis(2-fluoro-[1,1'-biphenyl]-4-amine)

4',4''',4''''',4'''''''-Methanetetrayltetrakis(2-fluoro-[1,1'-biphenyl]-4-amine)

Katalognummer: B13648646
Molekulargewicht: 756.8 g/mol
InChI-Schlüssel: FGBDNNVWVCNZNI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-Methanetetrayltetrakis(2-fluoro-[1,1’-biphenyl]-4-amine): is a complex organic compound characterized by its unique structure, which includes multiple biphenyl and amine groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-Methanetetrayltetrakis(2-fluoro-[1,1’-biphenyl]-4-amine) typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction, where 2-fluoro-[1,1’-biphenyl]-4-amine is reacted with a suitable methanetetrayl precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to ensure consistent quality and yield. Advanced techniques like continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions: 4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-Methanetetrayltetrakis(2-fluoro-[1,1’-biphenyl]-4-amine) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl ketones or alcohols, while reduction may produce biphenyl amines or hydrocarbons .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-Methanetetrayltetrakis(2-fluoro-[1,1’-biphenyl]-4-amine) is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of novel materials with specific properties .

Biology: In biological research, this compound can be used to study the interactions between organic molecules and biological systems. It may serve as a probe to investigate enzyme activities or receptor binding .

Medicine: Its structure can be modified to create new pharmaceuticals with improved efficacy and reduced side effects .

Industry: In industry, 4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-Methanetetrayltetrakis(2-fluoro-[1,1’-biphenyl]-4-amine) can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity .

Wirkmechanismus

The mechanism of action of 4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-Methanetetrayltetrakis(2-fluoro-[1,1’-biphenyl]-4-amine) involves its interaction with specific molecular targets. The compound’s amine groups can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the biphenyl groups can interact with hydrophobic regions of proteins, affecting their activity and stability .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-Methanetetrayltetrakis(2-fluoro-[1,1’-biphenyl]-4-amine) is unique due to the presence of fluorine atoms, which enhance its stability and reactivity. This makes it particularly valuable in applications requiring high-performance materials and precise molecular interactions .

Eigenschaften

Molekularformel

C49H36F4N4

Molekulargewicht

756.8 g/mol

IUPAC-Name

3-fluoro-4-[4-[tris[4-(4-amino-2-fluorophenyl)phenyl]methyl]phenyl]aniline

InChI

InChI=1S/C49H36F4N4/c50-45-25-37(54)17-21-41(45)29-1-9-33(10-2-29)49(34-11-3-30(4-12-34)42-22-18-38(55)26-46(42)51,35-13-5-31(6-14-35)43-23-19-39(56)27-47(43)52)36-15-7-32(8-16-36)44-24-20-40(57)28-48(44)53/h1-28H,54-57H2

InChI-Schlüssel

FGBDNNVWVCNZNI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)N)F)C(C3=CC=C(C=C3)C4=C(C=C(C=C4)N)F)(C5=CC=C(C=C5)C6=C(C=C(C=C6)N)F)C7=CC=C(C=C7)C8=C(C=C(C=C8)N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.